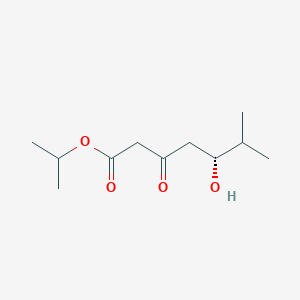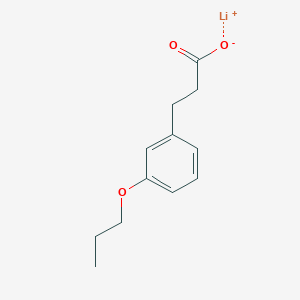
C12H15LiO3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C12H15LiO3 is a lithium alkoxide derivative. Lithium alkoxides are commonly used as strong bases in organic synthesis and as catalysts in various chemical reactions. This compound is particularly interesting due to its unique properties and applications in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C12H15LiO3 typically involves the reaction of a lithium reagent with an alcohol. One common method is the reaction of lithium hydride (LiH) with an alcohol under anhydrous conditions. The reaction proceeds as follows:
LiH+ROH→LiOR+H2
where ROH represents the alcohol and LiOR is the lithium alkoxide.
Industrial Production Methods
Industrial production of lithium alkoxides often involves the use of lithium metal or lithium amides in the presence of alcohols. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and stabilize the product.
Analyse Chemischer Reaktionen
Types of Reactions
C12H15LiO3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium carboxylates.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lithium alkoxide can participate in nucleophilic substitution reactions, replacing a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Lithium carboxylates.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the substrate used.
Wissenschaftliche Forschungsanwendungen
C12H15LiO3: has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Acts as a catalyst in polymerization reactions and other industrial processes.
Wirkmechanismus
The mechanism of action of C12H15LiO3 involves its role as a strong base and nucleophile. It can deprotonate weak acids, facilitating various chemical transformations. The lithium ion (Li+) can also coordinate with electron-rich sites in molecules, stabilizing transition states and intermediates in reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium methoxide (CH3OLi)
- Lithium ethoxide (C2H5OLi)
- Lithium tert-butoxide (C4H9OLi)
Uniqueness
C12H15LiO3: is unique due to its specific alkyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler lithium alkoxides, it may offer different steric and electronic properties, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C12H15LiO3 |
|---|---|
Molekulargewicht |
214.2 g/mol |
IUPAC-Name |
lithium;3-(3-propoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O3.Li/c1-2-8-15-11-5-3-4-10(9-11)6-7-12(13)14;/h3-5,9H,2,6-8H2,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
OBGUUKOTJPTFOD-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCCOC1=CC=CC(=C1)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)

methanone](/img/structure/B12627897.png)
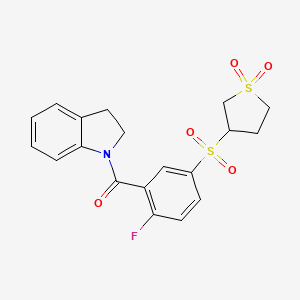

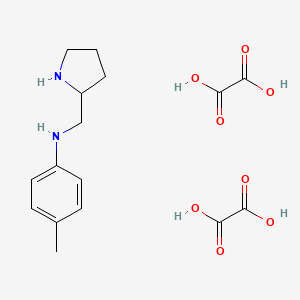


![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
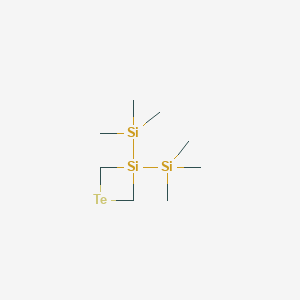
![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
